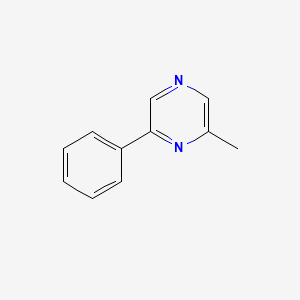

2-Methyl-6-phenylpyrazine

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARFUCSNDMWUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74233-03-7 | |

| Record name | 2-Methyl-6-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074233037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-6-PHENYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8FFZ6SOM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyl 6 Phenylpyrazine and Analogous Structures

Established Synthetic Pathways to Pyrazine (B50134) Core Structures

The formation of the pyrazine ring is a central theme in heterocyclic chemistry, with several established pathways available to chemists. These methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by an oxidation step. unimas.myijbpas.com Another common approach is the self-condensation of two molecules of an α-aminocarbonyl compound to form a dihydropyrazine (B8608421), which is then oxidized. unimas.mynbu.ac.inresearchgate.net Classical name reactions such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses also fall under this category, typically involving the self-condensation of α-amino ketones. nbu.ac.inwikipedia.org Modern approaches aim to improve upon these classical methods by offering milder reaction conditions and better yields. nbu.ac.in

Cyclization Reactions of Dicarbonitrile Intermediates

A significant strategy for synthesizing substituted pyrazines involves the use of dicarbonitrile intermediates, such as diaminomaleonitrile (B72808). unimas.my These precursors are highly versatile and can be used to construct a wide array of pyrazine derivatives, including those with applications in materials science as photocatalysts or as precursors to macrocyclic compounds like azaphthalocyanines. cuni.czrsc.org The reactivity of the dinitrile derivative allows for reactions with various nucleophiles to produce substituted pyrazines. researchgate.net For example, 5,6-disubstituted pyrazine-2,3-dicarbonitriles are valuable building blocks in organic synthesis. smolecule.com

Intramolecular cyclization offers an efficient route to fused pyrazine systems and other complex heterocyclic structures. These reactions often involve forming the pyrazine or an adjacent ring in a single, concerted step from a suitably designed precursor. For instance, the synthesis of the pyrazino[1,2-a]indole (B3349936) nucleus can be achieved through the intramolecular cyclization of 2-carbonyl-1-propargylindoles in the presence of ammonia, with microwave heating often used to reduce reaction times and improve yields. acs.org Other examples include the formation of triazole-fused pyrazines through tandem "click" cycloaddition followed by an intramolecular 6-exo-dig cyclization. rsc.org This strategy has been applied to a broad range of substrates, including those derived from natural amino acids. rsc.org Palladium-catalyzed intramolecular cyclizations have also been developed to create pyrrolo-pyrazines. scispace.com

The design of precursors for cyclization reactions is critical for achieving the desired product. In the context of dicarbonitrile intermediates, the strategic placement of functional groups dictates the outcome of subsequent reactions. For example, 5,6-dichloropyrazine-2,3-dicarbonitrile serves as a versatile precursor where the chloro atoms can be substituted by various nucleophiles like phenols, alcohols, or amines to generate a library of aryloxy- and arylalkyloxy-substituted pyrazine dicarbonitriles. researchgate.net The reactivity of these precursors is influenced by the electronic properties of the substituents. The introduction of electron-donating and electron-accepting groups on the pyrazine ring, creating a "push-pull" system, can be used to tailor the molecule's photoredox properties. rsc.org The synthesis of these precursors might involve multiple steps, such as the reaction of alkyl isocyanides with carbonyl chlorides followed by the addition of diaminomaleonitrile. researchgate.net

Table 1: Examples of Precursors for Pyrazine Synthesis via Dicarbonitrile Intermediates

| Precursor Compound | Synthetic Target | Reaction Type | Reference |

| Diaminomaleonitrile | Substituted Pyrazines | Condensation/Cyclization | unimas.myresearchgate.net |

| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Aryloxy/Arylalkyloxy-substituted Pyrazines | Nucleophilic Substitution | researchgate.net |

| Disubstituted Pyrazine-2,3/2,6-dicarbonitriles | Push-Pull Molecules | Nucleophilic Substitution / Cross-Coupling | rsc.org |

| N,N-Dipropargylamines | 1,2,3-Triazole-fused Tetrahydropyrazines | Tandem "Click"/6-exo-cyclization | rsc.org |

Condensation Reactions of Diaminomaleonitrile with Carbonyl Compounds

A prominent and versatile method for constructing the pyrazine nucleus involves the condensation of diaminomaleonitrile (DAMN) with α-dicarbonyl compounds. researchgate.netunimas.my DAMN, a tetramer of hydrogen cyanide, serves as a crucial precursor for a wide range of N-heterocycles. researchgate.netcsic.es Its reaction with α-diketones, glyoxal, or α-keto aldehydes leads to the formation of pyrazine-2,3-dicarbonitriles in good yields. researchgate.net These dinitrile derivatives are valuable intermediates that can be further modified. mdpi.com The classical approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation of the resulting dihydropyrazine intermediate. unimas.myresearchgate.net For example, 2,3-dicyano-5-methyl-6-phenylpyrazine (B184228) is synthesized through the condensation of diaminomaleonitrile with appropriate ketone or aldehyde precursors.

The selection of appropriate solvents and the maintenance of anhydrous conditions are critical for the successful synthesis of pyrazine derivatives via DAMN condensation. Anhydrous solvents, such as N,N-dimethylformamide (DMF) or dichloromethane, are often employed to minimize the potential hydrolysis of the nitrile functional groups present on the DAMN reactant and the pyrazine product.

Recent studies on the solvothermal polymerization (STP) of DAMN have provided significant insights into the role of the solvent. csic.es While DAMN is soluble in medium-polarity solvents like acetonitrile, polymerization yields can be low. csic.es In contrast, protic solvents such as n-alcohols have been shown to produce nearly quantitative yields. csic.es Specifically, n-pentanol and n-hexanol have been identified as optimal green solvents for DAMN self-polycondensation, significantly reducing hydrolysis and oxidation byproducts compared to reactions run in water. csic.esacs.org The use of dehydrating agents or water-free conditions can shift the equilibrium of the condensation reaction, improving yields. acs.org For instance, mechanochemical synthesis performed under neat (acid- and additive-free) conditions has proven effective. acs.org

Novel and Modified Synthetic Approaches

In addition to classical condensation methods, several novel and modified approaches have been developed to enhance the efficiency, diversity, and environmental friendliness of pyrazine synthesis.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method has been successfully applied to the synthesis of pyrazine and quinoxaline (B1680401) derivatives, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comsciforum.netbeilstein-journals.org The advantages are attributed to the direct interaction of microwaves with the molecules in the reaction mixture. sciforum.net

Microwave irradiation has been effectively used for various reactions, including aminodehalogenations to produce N-alkyl substituted 3-aminopyrazine-2-carboxamides and condensation reactions of 5-aminopyrazoles with β-ketonitriles to form pyrazolo[3,4-b]pyridines. sciforum.netbeilstein-journals.org In many cases, these reactions can be performed under solvent-free conditions, further enhancing their "green" credentials. mdpi.com

| Product | Method | Time | Yield (%) |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine Derivative 1 | Conventional Heating | 8 h | 75 |

| Microwave Irradiation | 10 min | 90 | |

| Pyrazolo[3,4-b]pyridine Derivative 2 | Conventional Heating | 10 h | 70 |

| Microwave Irradiation | 15 min | 88 |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.comrsc.org Several MCRs have been developed for the synthesis of pyrazine scaffolds. For instance, a one-pot, three-component reaction of alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile has been used to successfully synthesize 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles in moderate to good yields. mdpi.com

Other notable MCRs for preparing pyrazine-containing structures include the Petasis reaction, which involves a secondary amine, an aldehyde, and a substituted boronic acid to produce pyrazine-based multi-target directed ligands. beilstein-journals.orgnih.govbeilstein-journals.org The Ugi four-component reaction has also been adapted for similar purposes. beilstein-journals.orgnih.gov These strategies are operationally simple and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. researchgate.net

The synthesis of 2(1H)-pyrazinones, an important subclass of pyrazine derivatives, can be achieved through innovative ring transformation reactions. One such method involves the treatment of mesoionic 1,3-oxazolium-5-olates with carbanions derived from reagents like p-toluenesulfonylmethyl isocyanide (TosMIC). jst.go.jp This reaction proceeds via an initial nucleophilic attack on the oxazole (B20620) ring, followed by ring-opening, subsequent cyclization, and autoxidation to yield densely functionalized 2(1H)-pyrazinones. jst.go.jp

Another approach starts from diketopiperazines (2,5-piperazinediones), which can be considered readily available precursors to pyrazinones. rsc.org This method typically involves the conversion of the diketopiperazine into a chloro-substituted pyrazine, which is then transformed into the target pyrazinone. rsc.org These ring transformation strategies offer alternative pathways to pyrazinone scaffolds that may be difficult to access through traditional condensation methods. jst.go.jpmdpi.com

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic conditions and extending the scope of these reactions. For the condensation of DAMN, two hypothetical pathways have been proposed, both initiated by the formation of intramolecular hydrogen bonds between DAMN molecules. acs.org The reaction between DAMN and α-diketones is believed to proceed through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. unimas.my

In multicomponent reactions, the mechanism often involves the formation of key intermediates like iminium ions. rsc.org For example, in the synthesis of imidazo-[1,2-a]pyridines, an imine-type intermediate is formed from the reaction of an aminopyridine and an aldehyde, which then reacts further. rsc.org

The mechanism for the ring transformation of mesoionic oxazoles into 2-pyrazinones has been elucidated through isotopic labeling studies. jst.go.jp The pathway involves a nucleophilic attack by the TosMIC anion on the C-2 position of the oxazole, leading to an adduct that undergoes ring closure and subsequent auto-oxidation. jst.go.jp The reaction was found to be highly sensitive to dioxygen, with experiments using 18O2 confirming that the oxygen atom in the resulting pyrazinone carbonyl group originates from molecular oxygen. jst.go.jp In transition-metal-catalyzed reactions, such as the phosphorylation of 2-chloropyrimidines, the mechanism involves the catalytic cycle of a palladium complex. mdpi.com

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species involved in pyrazine synthesis is crucial for optimizing reaction pathways and yields. In the formation of pyrazine rings, several key intermediates and transition states have been proposed and studied.

One common route involves the condensation of α-dicarbonyl compounds with 1,2-diamines. The mechanism proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netunimas.my Computational studies, such as Density Functional Theory (DFT), have been employed to model the transition states of these reactions. For instance, in the reaction of pyrazines with 2,5-norbornadiene, quantum-chemical modeling has shown that the reaction proceeds via a cycloaddition followed by sequential elimination, rather than an initial formation of acetylene. thieme-connect.com

In reactions involving dihydropyrazine derivatives with ketenes, a betaine (B1666868) intermediate is formed via a transition state where the lone pair on the pyrazine nitrogen attacks the central carbon of the ketene. clockss.org This can be followed by a 1,5-hydrogen shift, leading to a rearranged product. clockss.org The stability of these intermediates and transition states can be influenced by substituent effects on the pyrazine ring.

Enzymatic synthesis of pyrazines also sheds light on reaction intermediates. Nonribosomal peptide synthetases (NRPSs) can generate amino aldehyde intermediates that dimerize to form dihydropyrazines, which are then oxidized to pyrazines. nih.gov This biological pathway highlights the importance of α-aminoketone and dihydropyrazine species as key precursors. unimas.mynih.gov

Analysis of Byproduct Formation and Suppression Strategies

Strategies to suppress byproduct formation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, thereby minimizing the formation of byproducts like N-alkylated derivatives. For example, the microwave-assisted synthesis of an imidazo[1,2-a]pyrazinone analog of 2-methyl-6-phenylpyrazine from 2-amino-5-phenylpyrazine (B85306) and 2-bromopropan-1-one achieved a high yield with minimal side products.

Catalyst Selection: The choice of catalyst can influence the reaction pathway and selectivity. In the dehydrogenative coupling of 2-amino alcohols to form pyrazines, manganese pincer complexes have been shown to be effective catalysts, producing water and hydrogen gas as the only byproducts. acs.org

Control of Reaction Conditions: Careful control of temperature, solvent, and reactant stoichiometry is crucial. For instance, in the synthesis of pyrazine derivatives via electrochemical dehydrogenative [4+2] annulation, the absence of an iodide mediator can lead to over-oxidation and the formation of unwanted products. researchgate.net

Stereochemical Considerations in Pyrazine Synthesis

Stereochemistry plays a critical role in the biological activity of many pyrazine-containing compounds. tandfonline.com The synthesis of stereochemically defined pyrazines is therefore a significant challenge and an active area of research.

In the synthesis of bis-steroidal pyrazine derivatives, the stereochemistry of substituted groups has been shown to have a close relationship with their anti-cancer activity. tandfonline.com The synthesis of specific diastereomers in a pure form is a key objective in such cases. tandfonline.com

For piperazine-2,5-diones, which are related to pyrazines, the synthesis of dimethylpicroroccellin established its trans-stereochemistry. publish.csiro.au The stereochemistry of 1,4-dimethyl and 1,4-diacetyl derivatives of 3,6-dibenzylpiperazine-2,5-dione has also been a subject of synthetic investigation. researchgate.net

Computational methods, such as DFT, are also used to investigate the stereochemistry of pyrazine derivatives and their metal complexes. bendola.com These studies help in understanding the preferred spatial arrangement of substituents on the pyrazine ring.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its analogs. Key parameters that are frequently optimized include solvent, catalyst, temperature, and pressure.

Solvent Effects and Catalysis in Pyrazine Annulation

The choice of solvent can significantly impact the rate and outcome of pyrazine synthesis. In the dehydrogenative coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines, solvents such as THF and 1,4-dioxane (B91453) have been shown to give high yields. acs.org The use of green solvents, such as water-isopropanol mixtures under microwave irradiation, has also been explored for the synthesis of imidazo[1,2-a]pyrazines, leading to excellent yields and shorter reaction times. acs.org

Catalysis is another critical factor. Transition metal catalysts, particularly those based on palladium, copper, and ruthenium, are widely used in cross-coupling reactions to form C-C and C-N bonds in pyrazine synthesis. researchgate.netnih.gov For example, Suzuki-Miyaura coupling is a common method for introducing aryl groups onto the pyrazine ring. rsc.orgnih.gov More recently, earth-abundant metals like manganese have been used to develop more sustainable catalytic systems. acs.org Catalyst-free methods, often utilizing microwave irradiation, are also being developed to create more environmentally friendly synthetic routes. acs.org

Temperature and Pressure Optimization for Enhanced Efficiency

Temperature is a key parameter that is often optimized to improve reaction rates and yields. In the synthesis of pyrazines via dehydrogenative coupling, lowering the reaction temperature from 150 °C to 125 °C resulted in a quantitative yield. acs.org However, in other reactions, such as the thermolysis of gem-diazido N-allyl malonamides, higher temperatures (140 °C) are required to drive the reaction to completion. rsc.org

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or byproducts. While not as commonly reported as temperature optimization for this specific compound, pressure vessels are used in certain synthetic steps, such as the carbonylation of 2-chloro-6-phenylpyrazine (B1366303) to its corresponding carboxylate. google.com

The following table summarizes the optimization of reaction conditions for the synthesis of a 2,5-disubstituted pyrazine from 2-phenylglycinol, highlighting the impact of solvent and temperature on the yield. acs.org

| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2 | 3 | Toluene | 150 | 24 | 85 |

| 2 | 2 | 3 | THF | 150 | 24 | 90 |

| 3 | 2 | 3 | 1,4-Dioxane | 150 | 24 | 95 |

| 4 | 2 | 3 | Toluene | 125 | 24 | >99 |

| 5 | 2 | 3 | Toluene | 150 | 12 | >99 |

Advanced Purification Techniques for Research-Grade Purity

Achieving research-grade purity (>95%) for this compound and its analogs often requires advanced purification techniques beyond simple extraction and washing.

Column Chromatography: This is a fundamental technique for separating the desired product from unreacted starting materials and byproducts. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and ethyl acetate. rsc.org The choice of eluent system is critical for achieving good separation.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. Ethanol-water mixtures are often effective for recrystallizing pyrazine derivatives.

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or when column chromatography is not effective, preparative TLC can be used to isolate pure compounds.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or biological testing, preparative HPLC is often employed. This technique offers higher resolution than standard column chromatography.

Chromatographic Separation Methodologies

Chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. longdom.org For phenylpyrazine derivatives, various chromatographic methods, particularly column chromatography and flash chromatography, are employed.

Detailed research findings indicate that the selection of the stationary and mobile phases is critical for achieving effective separation. Silica gel is a commonly used stationary phase for the purification of pyrazine derivatives due to its polarity and ability to separate compounds based on adsorption differences. longdom.org

For instance, in the purification of a compound structurally analogous to this compound, column chromatography has proven effective. One patent describes the purification of 2-methyl-5-(p-tolyl)pyrazine, an isomer of this compound, using column chromatography with Wakogel C-200 as the stationary phase and benzene (B151609) as the eluent. google.com Similarly, for 2,3-dicyano-5-methyl-6-phenylpyrazine, silica gel column chromatography with a mobile phase of petroleum ether/ethyl acetate in a 6:1 ratio has been shown to yield purities greater than 95%.

Flash chromatography, a rapid form of column chromatography, is also a widely used technique for the purification of pyrazine derivatives and other organic molecules. biotage.comucsb.edu This method allows for faster separation times and is suitable for both small- and large-scale purifications. ucsb.eduwindows.net For challenging separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to optimize the resolution between compounds. rochester.edu In cases where compounds are sensitive to the acidic nature of standard silica gel, a deactivated silica gel, often treated with triethylamine, can be used. rochester.edu

Another approach is reverse-phase chromatography, where a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase. This technique is particularly effective for purifying more polar compounds or when normal-phase chromatography does not provide adequate separation. For example, reverse-phase chromatography using a C18 column with an acetonitrile/water gradient is an effective method for isolating high-purity dicyano-substituted pyrazines.

| Compound | Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Purity/Yield | Reference |

|---|---|---|---|---|---|

| 2-Methyl-5-(p-tolyl)pyrazine (Isomer) | Column Chromatography | Wakogel C-200 | Benzene | Yield: 30% | google.com |

| 2,3-Dicyano-5-methyl-6-phenylpyrazine | Silica Gel Column Chromatography | Silica Gel | Petroleum ether/ethyl acetate (6:1) | >95% Purity | |

| Dicyano-substituted pyrazines | Reverse-Phase Chromatography | C18 column | Acetonitrile/H₂O gradient | High Purity | |

| 5-Phenylpyrazin-2(1H)-one derivatives | Flash Chromatography | Not specified | Not specified | 79% Yield |

Recrystallization and Crystallization Engineering

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. mt.com The choice of solvent is paramount; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mnstate.edurochester.edu

For phenylpyrazine derivatives, recrystallization is often the final purification step to obtain highly pure crystalline material. A patent detailing the synthesis of several phenylpyrazine derivatives reports the use of hexane as a recrystallization solvent, yielding colorless needles of the purified compounds. google.com Specifically, 2-methyl-5-(p-tolyl)pyrazine was recrystallized from hexane to give colorless needles with a melting point of 54-55°C. google.com

In some cases, a mixed solvent system is employed for recrystallization, especially when a single solvent does not provide the desired solubility characteristics. mnstate.edu For example, the purification of 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, a related heterocyclic compound, was achieved by recrystallization from an ethanol-water (3:1) mixture, which produced colorless crystals. Another example involves the purification of 2-hydroxy-3-carboxamido-5,6-diphenylpyrazine by recrystallization from a mixture of acetone (B3395972) and petroleum ether. google.com

Crystallization engineering focuses on the rational design and control of crystal structures to achieve desired physical and chemical properties. nih.gov This field explores the influence of intermolecular interactions, such as hydrogen bonds and π–π stacking, on the crystal packing of molecules. researchgate.net While specific crystallization engineering studies on this compound are not widely reported, research on related heterocyclic systems provides insight into the factors governing their solid-state structures. Understanding these interactions can be instrumental in developing controlled crystallization processes to obtain crystals of a specific size, shape, and purity.

| Compound | Recrystallization Solvent(s) | Result | Reference |

|---|---|---|---|

| 2-Methyl-5-(p-tolyl)pyrazine (Isomer) | Hexane | Colorless needles | google.com |

| 2-(4-Chlorophenyl)pyrazine | Hexane | Colorless needles | google.com |

| 2-(4-Methoxyphenyl)-5-methylpyrazine | Hexane | Colorless needles | google.com |

| 2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one | Ethanol-water (3:1) | Colorless crystals | |

| 2-Hydroxy-3-carboxamido-5,6-diphenylpyrazine | Acetone and petroleum ether | Crystalline solid | google.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrazine Compounds

Application of Advanced Spectroscopy in Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Methyl-6-phenylpyrazine. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity of atoms within a molecule. It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H and ¹³C NMR spectra would confirm the positions of the methyl and phenyl substituents on the pyrazine (B50134) ring. While specific experimental data for this exact compound is not detailed in the provided sources, a predictive analysis based on similar structures can be made. For instance, NMR analysis of related compounds like 2-amino-5-phenylpyrazine (B85306) derivatives has been used to confirm regioselectivity. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The aromatic protons on the pyrazine and phenyl rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the ring currents. The protons of the methyl group would appear in the upfield region (around δ 2.5 ppm). chemicalbook.com

Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate at lower field (δ 120-160 ppm), while the methyl carbon would appear at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical shifts for pyrazine and phenyl derivatives.)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H | Pyrazine Ring Protons | 8.3 - 8.6 | Aromatic protons in an electron-deficient heterocyclic ring. chemicalbook.com |

| ¹H | Phenyl Ring Protons | 7.3 - 7.8 | Standard aromatic region for a monosubstituted benzene (B151609) ring. |

| ¹H | Methyl Protons | ~2.5 | Protons on a methyl group attached to an aromatic ring. chemicalbook.com |

| ¹³C | Pyrazine Ring Carbons | 140 - 155 | Aromatic carbons in a heterocyclic system. |

| ¹³C | Phenyl Ring Carbons | 126 - 138 | Standard range for phenyl group carbons. |

| ¹³C | Methyl Carbon | ~21 | Aliphatic carbon attached to an aromatic system. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. libretexts.org It is an effective method for identifying the functional groups present in a compound. libretexts.org Different covalent bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum. libretexts.org

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. These include vibrations associated with the aromatic rings and the aliphatic methyl group. The condensation of substituted pyrazinecarboxylic acids has been analyzed using IR to identify key functional groups. scispace.commdpi.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| C-H Stretch (sp²) | Aromatic (Pyrazine & Phenyl) | 3000 - 3100 | Confirms the presence of aromatic C-H bonds. pressbooks.pub |

| C-H Stretch (sp³) | Methyl (-CH₃) | ~2900 | Indicates the aliphatic methyl group. pressbooks.pub |

| C=C and C=N Stretch | Aromatic Rings | 1400 - 1600 | Characteristic of stretching within the pyrazine and phenyl rings. scispace.commdpi.com |

| C-H Bend | Aromatic | 690 - 900 | Out-of-plane bending can help infer substitution patterns. |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₀N₂), the molecular weight is 170.22 g/mol . ontosight.ai The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. According to the nitrogen rule, a compound with an even number of nitrogen atoms (two in this case) should have an even molecular weight, which is consistent. libretexts.org High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for alkyl-substituted aromatic compounds include α-cleavage, where the bond next to the aromatic ring is broken. libretexts.org For this compound, this could involve the loss of a methyl radical (•CH₃), leading to a significant fragment ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula | Significance |

| 170 | [M]⁺ | [C₁₁H₁₀N₂]⁺ | Molecular Ion |

| 155 | [M - CH₃]⁺ | [C₁₀H₇N₂]⁺ | Loss of the methyl group via α-cleavage. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment from phenyl-containing compounds. |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound.

The extended conjugation created by the pyrazine and phenyl rings is expected to result in characteristic absorption bands in the UV region, likely arising from π → π* electronic transitions. vulcanchem.com Studies on other pyrazine derivatives show that they exhibit distinct primary and secondary absorption bands. up.ac.za The specific wavelengths (λmax) and intensities of these absorptions can be influenced by the solvent polarity. researchgate.net While fluorescence is not a guaranteed property, some pyrazine derivatives are known to be luminescent under UV light, suggesting potential applications in optoelectronics.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for analyzing complex mixtures containing the target analyte.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of pharmaceutical intermediates and other chemical compounds. nih.gov The method separates analytes based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. oiv.int

A reversed-phase HPLC method would be suitable for analyzing this compound. oiv.int In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile. nih.gov The compound's purity can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. The method can be validated for parameters such as linearity, precision, and robustness to ensure reliable results. academicjournals.org

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating based on hydrophobicity. academicjournals.orgpjoes.com |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Elutes compounds from the column; gradient allows for separation of impurities with different polarities. oiv.int |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Monitors the column effluent and detects UV-absorbing compounds like this compound. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

| Retention Time | Compound-specific | The time taken for the analyte to pass through the column, used for identification. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of compounds like this compound.

While a specific crystal structure for this compound has not been found in the searched literature, numerous studies on related phenyl-substituted pyrazine and other heterocyclic derivatives demonstrate the power of this technique. For instance, the crystal structures of halogen-substituted N-phenylpyrazine-2-carboxamides have been determined to investigate the role of halogen bonding in their supramolecular assemblies. researchgate.net

The crystallographic analysis of a related compound, 2-methoxy-2-methyl-4-phenyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-5-one, revealed a monoclinic crystal system with the space group P2₁/n. tubitak.gov.tr Similarly, a synthesized 4-([2,2':6',2''-terpyridin]-4'-yl)phenol compound was found to be essentially planar, with specific dihedral angles determined between its constituent rings. redalyc.org

The table below presents representative crystallographic data that could be expected for a phenylpyrazine derivative, based on published data for analogous compounds.

| Parameter | Example Value/Description | Reference |

| Crystal System | Monoclinic or Triclinic | tubitak.gov.trmdpi.com |

| Space Group | P2₁/c or P-1 | mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | tubitak.gov.trmdpi.com |

| Dihedral Angles | Angle between pyrazine and phenyl rings | redalyc.org |

| Hydrogen Bonding | Inter- and intramolecular interactions | researchgate.net |

The crystal structure of a derivative, 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govbiosynth.commdpi.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole, was determined to be in the triclinic crystal system with the P-1 space group. mdpi.com Such studies highlight how X-ray crystallography can elucidate the precise solid-state conformation and packing of complex heterocyclic molecules.

Electrochemical Methods for Pyrazine Derivative Analysis

Electrochemical techniques, such as cyclic voltammetry (CV) and polarography, are valuable for investigating the redox properties of pyrazine derivatives. researchgate.net These methods provide information on oxidation and reduction potentials, the number of electrons transferred in redox processes, and the stability of the resulting species. The electrochemical behavior is highly dependent on the nature and position of substituents on the pyrazine ring. dtu.dk

The electrochemical reduction of 2-hydroxy-3-phenyl-6-methylpyrazine, a close analog of the target compound, has been studied in detail. researchgate.net The reduction process was found to be highly pH-dependent, involving a two-electron transfer. researchgate.net At very low pH (< 0.6), the protonated species is reduced, while at higher pH ranges, the non-protonated species undergoes protonation at the electrode surface before the electron transfer occurs. researchgate.net

Studies on other substituted pyrazines have shown that electron-donating groups, like methyl groups, generally decrease the reduction potential, making the compound harder to reduce. dtu.dk Conversely, electron-withdrawing groups increase the reduction potential. dtu.dk The introduction of a phenyl group can also significantly influence the electrochemical properties through electronic and steric effects. nih.gov

The following table summarizes key electrochemical findings for pyrazine derivatives, which can be extrapolated to understand the behavior of this compound.

| Parameter | Finding/Observation | Reference |

| Technique | Cyclic Voltammetry (CV), Differential Pulse Polarography | researchgate.net |

| Redox Process | Typically a two-electron reduction of the pyrazine ring | researchgate.netdtu.dk |

| pH Dependence | Reduction potentials and mechanism are often pH-dependent | researchgate.net |

| Substituent Effects | Electron-donating groups decrease reduction potential; electron-withdrawing groups increase it | dtu.dk |

| Cyclic Voltammetry of a Phenyl-Substituted Pyrazoline | Oxidation peak and onset potentials are significantly affected by the π-donor/acceptor ability of substituents on the aryl ring. | nih.gov |

For example, a study on various pyrazine derivatives showed that the redox potential is influenced by both the type and position of functional groups. mdpi.com The electrochemical behavior of pyrazino[2,3-b]pyrazine-based molecules has also been investigated, revealing reversible reduction waves. oup.com These findings underscore the utility of electrochemical methods in characterizing the electronic properties of complex pyrazine systems.

Computational Chemistry and Molecular Modeling of 2 Methyl 6 Phenylpyrazine

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are employed to investigate the electronic properties of molecules, offering a detailed understanding of their intrinsic stability and chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 2-Methyl-6-phenylpyrazine due to its excellent balance of accuracy and computational cost. wikipedia.orgnih.gov DFT calculations are used to determine the ground-state properties by solving the Kohn-Sham equations, where the central quantity is the electron density. warwick.ac.ukubc.ca This approach provides access to a wide range of molecular properties.

The first step in a typical DFT study is the optimization of the molecular geometry to find the minimum energy structure. nih.gov For this compound, this involves determining the bond lengths, bond angles, and the dihedral angle between the pyrazine (B50134) and phenyl rings that correspond to the lowest energy conformation.

From the optimized geometry, various electronic properties are calculated. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. rsc.orgiaea.org

DFT also allows for the calculation of global reactivity descriptors, which quantify different aspects of a molecule's reactivity. mdpi.com These descriptors are derived from the variations in energy with respect to the number of electrons.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring, indicating their nucleophilic character, while the hydrogen atoms would exhibit positive potential.

| Property | Description | Typical Calculated Value/Information |

|---|---|---|

| Optimized Geometry | Lowest energy 3D arrangement of atoms. | Provides bond lengths (Å), bond angles (°), and dihedral angles (°). |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6 to -8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1 to -3 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. Indicates chemical stability. | 3 to 5 eV rsc.org |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | 1 to 4 Debye |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Calculated from HOMO and LUMO energies. |

| Chemical Hardness (η) | Resistance to change in its electron configuration. | Calculated from the HOMO-LUMO gap. mdpi.com |

| Global Softness (S) | The reciprocal of chemical hardness. | Indicates the molecule's polarizability. |

While DFT is primarily a ground-state theory, understanding the behavior of molecules in their excited states is crucial for applications in photochemistry and photophysics. nih.gov The Hartree-Fock (HF) method provides a foundational approach for describing electronic states. nih.gov HF theory approximates the many-electron wavefunction as a single Slater determinant, but it neglects electron correlation, which can be a significant limitation. nih.govresearchgate.net

Despite this, HF calculations can serve as a starting point for more accurate methods and can provide useful qualitative insights into excited states. anu.edu.au Time-Dependent Hartree-Fock (TDHF) is an extension that can be used to calculate electronic excitation energies and oscillator strengths, which are related to the intensity of electronic transitions observed in UV-Vis spectroscopy. arxiv.org

Post-Hartree-Fock methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset (MP) perturbation theory, are designed to systematically include the effects of electron correlation that are missing in the HF approximation. nih.gov These methods are generally more computationally demanding than DFT or HF but offer higher accuracy for both ground and excited states. For a molecule like this compound, these methods could be used to accurately predict the energies of its π-π* and n-π* excited states, which are characteristic of aromatic and heteroaromatic compounds. Comparing the results of these high-level calculations with experimental spectroscopic data allows for a detailed assignment of the observed electronic transitions. anu.edu.au

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational landscape and dynamic behavior of molecules over time. wikipedia.orgnih.gov These methods use classical mechanics to model molecular systems, offering the ability to study much larger systems and longer timescales than are accessible with quantum chemical methods.

The accuracy of MM and MD simulations is critically dependent on the quality of the underlying potential energy function, known as the force field. wikipedia.org A force field is a collection of equations and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. These parameters account for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a specific class of molecules like pyrazines, a generic force field may not be sufficiently accurate. Therefore, it is often necessary to develop specific parameters for the system of interest. acs.org This process, known as force field parameterization, typically involves fitting the MM potential energy function to high-quality quantum mechanics data. For this compound, this would involve calculating the QM energy for various conformations, particularly by rotating the phenyl group and methyl group, and then adjusting the force field parameters (especially the torsional parameters) to reproduce the QM potential energy surface. researchgate.net The partial atomic charges required for the electrostatic term are also typically derived from QM calculations by fitting them to the molecular electrostatic potential. acs.org

This compound has conformational flexibility primarily due to the rotation around the single bond connecting the pyrazine and phenyl rings. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them. libretexts.org

A potential energy surface (PES) map can be generated by systematically changing the key dihedral angle and calculating the energy at each point, often using either QM methods for high accuracy or a parameterized force field for computational efficiency. ncsu.edu For this compound, the PES would reveal the energy barrier to rotation of the phenyl group. The planarity of the molecule, where the pyrazine and phenyl rings are coplanar, is often an energy minimum due to extended π-conjugation, but steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrazine ring can influence the exact lowest-energy conformation. asianpubs.org Molecular dynamics simulations can then be used to explore the accessible conformational space at a given temperature and observe the dynamic transitions between different conformations. nih.gov

Prediction of Molecular Interactions and Binding Affinities

A key application of computational modeling is to predict how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. This is fundamental in fields like drug discovery and toxicology.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rsc.org The method involves sampling many possible conformations of the ligand within the binding site of the receptor and scoring them based on a force-field-based scoring function. For this compound, docking studies could predict its binding mode to various target proteins, identifying key interactions such as hydrogen bonds, π-π stacking with aromatic residues, and hydrophobic interactions.

Following docking, more rigorous methods can be used to estimate the binding affinity, which is a measure of the strength of the interaction. Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) is a popular method for calculating the free energy of binding. nih.gov This approach involves running separate MD simulations of the complex, the free receptor, and the free ligand, and then combining the energies from the molecular mechanics force field with a continuum solvation model to estimate the binding free energy. nih.gov These calculations can provide quantitative predictions of binding affinities (often expressed as ΔGbind or Kd) and help to rationalize why certain ligands bind more strongly than others. nih.gov

| Method | Information Provided | Example Application for this compound |

|---|---|---|

| Molecular Docking | Predicted binding pose, key interacting residues, docking score (arbitrary units). | Predicting the binding orientation in a target enzyme's active site. rsc.org |

| MM/PBSA or MM/GBSA | Binding free energy (ΔGbind, kcal/mol), contributions from different energy terms (van der Waals, electrostatic, solvation). | Estimating the binding affinity to a specific protein target. nih.gov |

| Molecular Dynamics (MD) | Stability of the ligand-receptor complex, conformational changes upon binding, role of water molecules. | Assessing the stability of the predicted docked pose over time. |

Hydrogen Bonding Propensities and Electron-Withdrawing Effects

The structure of this compound, featuring a pyrazine ring, a methyl group, and a phenyl group, dictates its electronic characteristics and intermolecular interaction capabilities. The pyrazine ring itself, with its two nitrogen atoms, is electron-deficient. The nitrogen atoms act as hydrogen bond acceptors, a fundamental aspect of its interaction with other molecules. rsc.org The propensity for hydrogen bonding can be quantified through computational methods that analyze the molecular electrostatic potential (MESP). rsc.org

Table 1: Influence of Substituents on Electronic Properties of Aromatic Rings

| Substituent | General Inductive Effect | General Resonance Effect | Overall Effect on Ring |

| -C₆H₅ (Phenyl) | Electron-withdrawing | Electron-withdrawing | Deactivating |

| -CH₃ (Methyl) | Electron-donating (traditionally) | Hyperconjugation (donating) | Activating |

| -CN (Cyano) | Electron-withdrawing | Electron-withdrawing | Deactivating |

| -NO₂ (Nitro) | Electron-withdrawing | Electron-withdrawing | Deactivating |

This table provides a generalized summary of substituent effects which can be computationally modeled to predict their impact on the pyrazine ring in this compound.

Insights into Electrophilic and Nucleophilic Sites

Molecular electrostatic potential (MESP) maps and frontier molecular orbital (FMO) analysis are crucial computational tools for identifying reactive sites on a molecule. For pyrazine and its derivatives, MESP maps typically reveal regions of negative electrostatic potential (red areas) around the nitrogen atoms, confirming them as the primary sites for electrophilic attack (i.e., they are nucleophilic). researchgate.net Conversely, positive potential regions (blue areas) are often located on the hydrogen atoms of the ring, indicating their susceptibility to nucleophilic attack (i.e., they are electrophilic). researchgate.net

FMO theory further refines this understanding. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity.

The HOMO region indicates the most probable site for electrophilic attack, as it represents the location of the most loosely held electrons. youtube.com In pyrazine derivatives, this is often centered on the nitrogen lone pairs. youtube.com

The LUMO region points to the most likely site for nucleophilic attack, as it represents the most accessible empty orbital. youtube.com The distribution of these orbitals is influenced by the methyl and phenyl substituents. researchgate.net

Computational studies on similar pyrazine structures show that the energy of the LUMO (E_LUMO) is a key descriptor, with lower values indicating a higher susceptibility to nucleophilic attack. electrochemsci.org The specific locations of the HOMO and LUMO densities on this compound would determine the precise nucleophilic and electrophilic centers of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activity or a specific chemical property. nih.gov For pyrazine derivatives, QSAR studies are widely used to predict activities ranging from cytotoxicity to use as corrosion inhibitors. electrochemsci.orgnih.gov

To build a QSAR model, various molecular descriptors are calculated computationally. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular volume, surface area). aimspress.comijournalse.org Studies on pyrazine derivatives have shown that descriptors such as the energy of the LUMO (E_LUMO), dipole moment (DM), and molecular volume (MV) can be highly influential in predicting their properties. electrochemsci.org

For instance, a QSAR study on pyrazine derivatives as corrosion inhibitors successfully used multiple linear regression to create a model based on E_LUMO, DM, and MV. electrochemsci.org Similarly, research on pyridopyrazine derivatives used descriptors like accessible surface area and developed robust models for predicting biological activity. aimspress.com The development of a QSAR model for this compound would involve calculating a wide array of descriptors and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive equation. semanticscholar.org

Table 2: Common Computational Descriptors Used in QSAR Studies of Pyrazine Derivatives

| Descriptor Class | Example Descriptors | Relevance | Reference |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relate to reactivity and intermolecular interactions. | electrochemsci.orgnih.gov |

| Topological | Connectivity Indices, Wiener Index | Describe molecular branching and size. | ijournalse.org |

| Geometrical | Molecular Volume, Surface Area, Ovality | Relate to the molecule's shape and steric effects. | electrochemsci.orgsemanticscholar.org |

| Physicochemical | LogP, Polar Surface Area (PSA) | Predict solubility, permeability, and drug-likeness. | semanticscholar.org |

In Silico Screening and Virtual Ligand Design for Pyrazine Scaffolds

The pyrazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. bohrium.com In silico techniques like virtual screening and ligand-based design are powerful tools for discovering new therapeutic agents based on this core structure. tandfonline.comnih.gov

Virtual screening involves computationally searching large libraries of compounds to identify those that are likely to bind to a specific biological target, such as an enzyme or receptor. japsonline.comnih.gov This process can be structure-based (requiring a 3D structure of the target) or ligand-based (using the structure of known active compounds). japsonline.comnih.gov For pyrazine scaffolds, studies have employed virtual screening to identify potential inhibitors for targets like PIM-1 kinase, a protein implicated in cancer. japsonline.com

Ligand-based design starts with a known active molecule or a pharmacophore model (an ensemble of essential steric and electronic features). New molecules are then designed or searched for that fit this model. tandfonline.com Generative models using deep learning can even design novel pyrazine-based molecules from scratch. tandfonline.com These in silico methods accelerate the drug discovery process by prioritizing which derivatives of a scaffold, such as this compound, are most promising for synthesis and biological testing. bohrium.com The design process often involves modifying the core scaffold with different functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. bohrium.comnih.gov

Biological Activities and Mechanistic Pathways of 2 Methyl 6 Phenylpyrazine Derivatives

Antineoplastic Activity and Apoptotic Induction

The anticancer properties of 2-Methyl-6-phenylpyrazine derivatives have been a primary area of investigation. These compounds have shown the ability to induce apoptosis, or programmed cell death, in various cancer cell lines, suggesting their potential as therapeutic agents. ontosight.ai

Derivatives of this compound have been shown to inhibit the proliferation of cancer cells. For instance, a new pyrazine (B50134) derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to inhibit the viability of human leukemia K562 cells with an IC50 of 25μM after 72 hours of treatment. researchgate.net This inhibition of cell growth is a key indicator of the antineoplastic potential of these compounds. researchgate.net Similarly, other related derivatives have demonstrated the ability to suppress the growth of triple-negative breast cancer (TNBC) cell lines, such as HCC1937 and SUM149PT. ijbs.com The mechanism behind this often involves the disruption of DNA synthesis, a critical process for cell division. ijbs.com

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value | Duration |

|---|---|---|---|

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (human leukemia) | 25 µM | 72 hours |

| FZU-00,003 (Mifepristone derivative) | HCC1937 (TNBC) | Lower than Mifepristone | Not specified |

| FZU-00,003 (Mifepristone derivative) | SUM149PT (TNBC) | Lower than Mifepristone | Not specified |

A crucial mechanism through which these pyrazine derivatives induce apoptosis is by modulating the expression of key proteins involved in the apoptotic pathway. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators of this process. nih.govresearchgate.net An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.gov

Studies have shown that treatment with certain pyrazine derivatives leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. researchgate.net For example, in K562 leukemia cells, treatment with 2-mOPP resulted in decreased expression of Bcl-2 and Survivin (another anti-apoptotic protein) and increased expression of Bax. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in cell death. researchgate.net

In addition to inducing apoptosis, this compound derivatives can also exert their anticancer effects by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent cancer cells from multiplying.

Research has demonstrated that certain pyrazine derivatives can cause cell cycle arrest at specific phases. For instance, treatment of K562 leukemia cells with 2-mOPP led to cell cycle arrest in the G0/G1 phase. researchgate.net This was accompanied by an increase in the sub-G1 cell population, which is indicative of apoptosis. researchgate.net Other studies on different cancer cell types have shown that related compounds can induce arrest at the S and G2/M phases of the cell cycle. nih.gov This ability to halt cell cycle progression is a significant aspect of the antineoplastic activity of these compounds. nih.gov

The biological activity of this compound derivatives is highly dependent on their chemical structure. nih.govnih.gov Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the pyrazine core influence anticancer efficacy. nih.govresearchgate.net

For example, the presence of specific substituents, such as methyl, methoxy, and halogen groups, can significantly impact the compound's ability to inhibit cancer cell growth and induce apoptosis. nih.govimist.ma The positioning of these functional groups also plays a critical role in their anticancer activities. nih.gov In a series of 4-anilino-quinazoline derivatives, those with a 6,7-dimethoxy substituent showed better inhibitory effects against EGFR and VEGFR-2, two important targets in cancer therapy, compared to analogues with a dioxolane ring. nih.gov The electron-withdrawing cyano groups and electron-donating methyl and phenyl groups on the pyrazine ring are thought to contribute to its interaction with biological targets. ontosight.ai These SAR studies are crucial for the rational design and development of more potent and selective anticancer drugs based on the this compound scaffold. mdpi.com

Antimicrobial Properties

Beyond their anticancer effects, derivatives of this compound have also been investigated for their antimicrobial properties, with a particular focus on their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Pyrazine derivatives are of significant interest in the search for new antitubercular drugs, partly due to the success of pyrazinamide (B1679903) (PZA), a first-line drug for tuberculosis treatment. nih.govnih.govrsc.org PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. semanticscholar.org POA is thought to disrupt membrane energetics and inhibit membrane transport function in M. tuberculosis. nih.gov

Research has focused on synthesizing and evaluating novel N-phenylpyrazine-2-carboxamides and other related structures for their antimycobacterial activity. nih.govresearchgate.net Several of these derivatives have shown promising in vitro activity against M. tuberculosis, including drug-resistant strains. nih.govnih.gov For instance, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide have demonstrated significant activity. nih.gov

The mechanism of action for some of these newer derivatives may differ from that of PZA. For example, 5-chloropyrazine-2-carboxamide (B1198457) has been shown to inhibit mycobacterial fatty acid synthase I (FAS I), an enzyme crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govsemanticscholar.org The lipophilicity of the compounds is also a critical factor, as mycobacteria have a thick, lipid-rich cell wall. researchgate.net SAR studies have shown that the length of alkylamino chains and the nature of substituents on the phenyl ring can significantly influence the antimycobacterial activity of these compounds. researchgate.netnih.gov

Table 2: Antitubercular Activity of Pyrazine Derivatives

| Compound | Target Strain | Activity (MIC) |

|---|---|---|

| N-(4-trifluoro-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | ≤ 2 mg/L |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | ≤ 2 mg/L |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | < 2.0 μmol/L |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | IC90 = 0.819 µg/mL |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 13.02 µM |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 2.39 µM |

Antibacterial Action Against Gram-Positive and Gram-Negative Strains

The antibacterial spectrum of this compound derivatives has been investigated against both Gram-positive and Gram-negative bacteria. Some 6-alkylamino-N-phenylpyrazine-2-carboxamides have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with the best-observed MIC being 7.8 μM. researchgate.net However, these particular derivatives were found to be completely inactive against Gram-negative strains. researchgate.net In other studies, various pyrazole (B372694) derivatives have been synthesized and tested for their antibacterial properties against both types of bacteria, with some compounds showing weak to moderate activity. researchgate.net For instance, a series of novel 5,7-diisoprenyloxyflavone derivatives displayed significant antibacterial effects against Gram-positive bacteria but were inactive against Gram-negative bacteria at the tested concentrations. scielo.br

Table 2: Antibacterial Activity of Pyrazine and Related Derivatives

| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Active (e.g., MRSA, MIC = 7.8 µM) | Inactive | researchgate.net |

| Bipyrazolyl and Pyrazolopyridazine derivatives | Weak to moderate | Weak to moderate | researchgate.net |

| Spiro-4H-pyran derivatives | Active (e.g., S. aureus, S. pyogenes) | Not specified | nih.gov |

Antifungal Potential and Mechanisms

The antifungal properties of pyrazine derivatives have also been explored. While specific data on this compound is limited, studies on related pyrazinamide analogues have provided insights into their antifungal potential. For example, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as having the most potent antifungal effect against Trichophyton mentagrophytes, with a MIC of 62.5 μmol/L. researchgate.net The proposed mechanism for some antifungal agents involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. frontiersin.org This is achieved by targeting key enzymes such as CYP51 (lanosterol 14-α-demethylase) and squalene (B77637) epoxidase (SE). frontiersin.org While not directly demonstrated for this compound, this provides a plausible mechanism of action for pyrazine derivatives exhibiting antifungal activity. Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown moderate antifungal activities against various phytopathogenic fungi. nih.gov

Antiviral Effects and Replication Inhibition

Research into the antiviral properties of pyrazine derivatives has revealed their potential to inhibit viral replication.

Studies on various pyrazine derivatives have demonstrated their ability to interfere with the viral life cycle. For instance, a series of 2-benzoxyl-phenylpyridine derivatives were found to be effective against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.govmdpi.com The mechanism of action for these compounds was determined to be the targeting of the early stages of viral replication, including the synthesis of viral RNA and proteins. nih.govmdpi.com Importantly, these derivatives did not act by directly inactivating the virus or inhibiting its entry into host cells. nih.govmdpi.com Another study on 2-amino-3-ethoxycarbonylpyrazine derivatives showed that some of these compounds could inhibit the reproduction of the measles virus and exhibited weak activity against the Marburg virus. researchgate.net Preliminary studies on 2,3-Dicyano-5-methyl-6-phenylpyrazine (B184228) (DCMPP) have also suggested its potential to disrupt viral entry by altering viral epitopes.

Table 3: Antiviral Activity of Pyrazine and Related Derivatives

| Compound/Derivative Class | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Benzoxyl-phenylpyridine derivatives | Coxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7) | Inhibition of viral RNA replication and protein synthesis | nih.govmdpi.com |

| 2-Amino-3-ethoxycarbonylpyrazines | Measles virus, Marburg virus | Inhibition of virus reproduction | researchgate.net |

| 2,3-Dicyano-5-methyl-6-phenylpyrazine (DCMPP) | Vesicular stomatitis virus (VSV) | Potential disruption of viral entry |

Enzyme Inhibition and Molecular Targeting

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes and interact with molecular targets. As previously mentioned, a key target in mycobacteria is the fatty acid synthase I (FAS I) enzyme. nih.govmdpi.com Beyond this, pyrazine and related heterocyclic compounds have been shown to inhibit a range of other enzymes. For example, various pyrimidine (B1678525) derivatives have been investigated for their inhibitory effects on metabolic enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The compound 2,3-Dicyano-5-methyl-6-phenylpyrazine has been used in studies of enzyme interactions and metabolic pathways. The interaction of these compounds with their molecular targets is influenced by their structural features, such as the pyrazine ring and its substituents, which can participate in hydrogen bonding and other interactions.

Table 4: Enzyme Inhibition by Pyrazine and Related Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Biological Context | Reference |

|---|---|---|---|

| 5-Chloropyrazine-2-carboxamide | Fatty Acid Synthase I (FAS I) | Antimycobacterial | nih.govmdpi.com |

| Pyrimidine derivatives | Carbonic Anhydrases (hCA I, hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Various (e.g., glaucoma, Alzheimer's disease) | nih.gov |

| 2,3-Dicyano-5-methyl-6-phenylpyrazine | Various enzymes | Research tool for studying enzyme interactions |

Inhibition of Enzymes Involved in Cellular Processes

Pyrazine-based compounds have demonstrated the ability to inhibit a range of enzymes critical to cellular function. researchgate.net The pyrazine nucleus is a key pharmacophore in many synthetic and natural compounds, and its derivatives are known to target enzymes involved in various pathological conditions, such as cancer. researchgate.net For instance, certain pyrazine derivatives have been found to inhibit kinases, which are crucial enzymes in cell signaling and proliferation pathways. evitachem.comresearchgate.net The mechanism of action often involves the pyrazine structure binding to the active site of the enzyme, thereby blocking its catalytic activity.

Some pyrazine derivatives function as competitive inhibitors, as seen in the case of imidazo[1,2-a]pyrazines inhibiting VirB11 ATPase, where they mimic ATP. ucl.ac.uk Others may interact with enzyme residues through various non-covalent interactions like hydrogen bonds and π-π stacking. The specific substitutions on the pyrazine ring play a significant role in determining the inhibitory potency and selectivity.

Specific Enzyme-Pyrazine Interaction Studies

Detailed studies have elucidated the interactions between specific enzymes and pyrazine derivatives. For example, 2(1H)-pyrazinone-based compounds have been designed and synthesized as inhibitors of the hepatitis C virus (HCV) NS3 protease. nih.gov These studies revealed that even compounds lacking a previously thought to be essential acidic sulfonamide group retained good inhibitory activity, challenging existing molecular docking models. nih.gov

In another study, cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) chemotypes were identified as inhibitors of human N-Myristoyltransferase-1 (NMT-1). psu.edu The most potent inhibitor from this series demonstrated competitive inhibition with respect to the peptide-binding site of the enzyme. psu.edu Computational docking studies further confirmed that the inhibitor binds with excellent complementarity to this site. psu.edu The interaction of pyrazine derivatives with albumin has also been noted, which can affect their distribution and targeting in biological systems. researchgate.net

Photosynthesis Inhibition and Herbicidal Action

A significant area of research for pyrazine derivatives has been their potential as herbicides, primarily through the inhibition of photosynthesis. researchgate.netsciforum.net Many pyrazine compounds exhibit herbicidal activity by blocking the photosynthetic electron transport (PET) chain. mdpi.comresearchgate.net

Mechanisms of Photosynthetic Electron Transport (PET) Inhibition

The primary mechanism by which many pyrazine-based herbicides function is by inhibiting Photosystem II (PSII). mdpi.comresearchgate.net These compounds can bind to the D1 protein in the PSII complex, specifically at the binding site of the secondary quinone acceptor, QB. redalyc.org This binding prevents the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby interrupting the entire photosynthetic electron flow. mdpi.comredalyc.org This inhibition of electron transport leads to a cascade of effects, ultimately causing oxidative stress and cell death in the plant.

Some N-phenylpyrazine-2-carboxamides have been shown to interact with the D• intermediate in PSII, which impairs the electron transport from the oxygen-evolving complex to the reaction center of PSII. researchgate.net This blockage consequently inhibits the electron transport between PSII and Photosystem I (PSI). researchgate.net

Impact on Chlorophyll (B73375) Content and Plant Growth

The herbicidal action of pyrazine derivatives manifests in visible effects on plants. Application of these compounds often leads to chlorosis, which is the yellowing of plant tissue due to a loss of chlorophyll. researchgate.net Studies on various pyrazine derivatives have demonstrated a reduction in chlorophyll content in treated plants. nih.govnih.gov For instance, certain substituted pyrazine-2-carboxylic acid amides were found to reduce the chlorophyll content in Chlorella vulgaris. nih.gov

This loss of chlorophyll, coupled with the inhibition of photosynthesis, results in stunted growth and can ultimately be lethal to the plant. researchgate.net Some pyrazine derivatives have been shown to cause dark necrosis on the leaves of treated plants and a reduction in the biomass of the above-ground parts. nih.gov

Structure-Activity Relationships in Herbicidal Pyrazines

The herbicidal potency of pyrazine derivatives is strongly linked to their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand the influence of different substituents on the pyrazine ring.

For a series of 2,3-dicyano-5-substituted pyrazines, the herbicidal activity against barnyard grass was found to have a parabolic relationship with the hydrophobic substituent parameter at the 5-position of the pyrazine ring. tandfonline.comoup.com This suggests that the compound's ability to pass through lipid and aqueous layers to reach its target site is crucial for its activity. researchgate.net The 2,3-dicyanopyrazine moiety was identified as essential for herbicidal activity, while the substituent at the 5-position plays a key role in determining the potency. researchgate.net

In another series of 5-ethylamino and 5-propylamino-2,3-dicyanopyrazines, the herbicidal activity was influenced by the hydrophobic and steric parameters of the substituents at the 6-position of the pyrazine ring. researchgate.net The most active compound in this series was 2,3-dicyano-5-propylamino-6-(m-chlorophenyl)-pyrazine. researchgate.net